2-chloro-N-[1-(2-methoxy-5-methylphenyl)ethyl]pyridine-4-carboxamide
Description
2-Chloro-N-[1-(2-methoxy-5-methylphenyl)ethyl]pyridine-4-carboxamide is a synthetic small molecule with a molecular weight of 315.21 g/mol and the molecular formula C₁₇H₁₈ClN₂O₂. Its CAS registry number is 1030736-63-0, and it is cataloged under MDL number MFCD10597736 . The compound features a pyridine-4-carboxamide backbone substituted with a chlorine atom at the 2-position and an N-linked 1-(2-methoxy-5-methylphenyl)ethyl group.
Properties
IUPAC Name |
2-chloro-N-[1-(2-methoxy-5-methylphenyl)ethyl]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O2/c1-10-4-5-14(21-3)13(8-10)11(2)19-16(20)12-6-7-18-15(17)9-12/h4-9,11H,1-3H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADBGJYTXCLEIIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)C(C)NC(=O)C2=CC(=NC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[1-(2-methoxy-5-methylphenyl)ethyl]pyridine-4-carboxamide typically involves multiple steps. One common method includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 2-methoxy-5-methylphenyl ethylamine with a suitable chlorinating agent to form the intermediate compound.
Coupling Reaction: The intermediate is then coupled with 4-chloropyridine-2-carboxylic acid under specific conditions to form the desired product.
The reaction conditions often involve the use of solvents such as tetrahydrofuran (THF) and catalysts to facilitate the reactions. The temperature and pH are carefully controlled to optimize the yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and high yield. The use of automated systems for monitoring and controlling reaction parameters is common to maintain the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[1-(2-methoxy-5-methylphenyl)ethyl]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where one or more substituents are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-chloro-N-[1-(2-methoxy-5-methylphenyl)ethyl]pyridine-4-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of other chemical compounds.
Mechanism of Action
The mechanism of action of 2-chloro-N-[1-(2-methoxy-5-methylphenyl)ethyl]pyridine-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent physiological responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s closest structural analogs include:
(a) 2-Chloro-N-[2-Methoxy-5-(Trifluoromethylsulfonyl)Phenyl]Pyridine-4-Carboxamide (CAS: 1365624-22-1)
- Key Differences : The phenyl ring substituent in this analog includes a trifluoromethylsulfonyl group at the 5-position instead of a methyl group.
- Impact : The electron-withdrawing trifluoromethylsulfonyl group enhances polarity and may reduce membrane permeability compared to the methyl group in the target compound. This modification could influence binding affinity to hydrophobic enzyme pockets .
(b) S-Metolachlor (Herbicide)
- Structure : 2-Chloro-N-(2-ethyl-6-methylphenyl)-N-(2-methoxy-1-methylethyl)acetamide.
- Key Differences : While both compounds share a chloroacetamide core, S-metolachlor incorporates a thioether linkage and a branched methoxy-alkyl chain, making it more lipophilic.
- Activity : S-metolachlor acts as a herbicide by inhibiting very-long-chain fatty acid (VLCFA) elongation, whereas the target compound’s mechanism remains uncharacterized .
(c) ZVT (2-Chloro-N-[1-(5-{[2-(4-Fluorophenoxy)Ethyl]Sulfanyl}-4-Methyl-4H-1,2,4-Triazol-3-Yl)Ethyl]Benzamide)
Comparative Data Table
Research Findings and Implications
- Substituent-Driven Activity : The methyl and methoxy groups in the target compound likely enhance metabolic stability and moderate lipophilicity, as seen in S-metolachlor’s herbicidal efficacy . In contrast, the trifluoromethylsulfonyl group in the analog from may improve solubility but reduce passive diffusion .
- Antimicrobial Potential: Structural parallels with ZVT suggest that the pyridine-carboxamide scaffold could inhibit Mtb enzymes like MtDprE1 or MtKasA, though experimental validation is needed .
- Synthetic Feasibility : The compound’s modular structure allows for diversification at the phenyl and pyridine positions, enabling structure-activity relationship (SAR) studies to optimize potency .
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